molecular formula C16H19N3O2S B5829602 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea

Cat. No. B5829602
M. Wt: 317.4 g/mol
InChI Key: UZOQZOHPPLKZRB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea (DPTU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTU is a thiourea derivative that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and others.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea is not fully understood. However, it has been proposed that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea exerts its effects by inhibiting various enzymes and proteins, including tyrosinase, α-glucosidase, and acetylcholinesterase. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea inhibits the growth of cancer cells, reduces oxidative stress, and protects against neurotoxicity. In vivo studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea reduces blood glucose levels, improves insulin sensitivity, and reduces inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has several advantages for lab experiments, including its low toxicity and high stability. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has some limitations, including its limited solubility in water and its potential to form complexes with metal ions.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea. One area of research could focus on the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea-based drugs for the treatment of cancer, diabetes, and neurodegenerative diseases. Another area of research could focus on the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea-based insecticides and fungicides for use in agriculture. Additionally, further studies could investigate the mechanisms of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea and its potential interactions with other compounds.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and others. One of the most commonly used methods is the reaction of 3,4-dimethoxyphenethylamine with pyridine-4-carbonyl chloride and thiourea in the presence of a base. The reaction results in the formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea, which can be purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been shown to have anticancer, antidiabetic, and neuroprotective effects. In agriculture, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been shown to have antifungal and insecticidal properties. In material science, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-20-14-4-3-12(11-15(14)21-2)5-10-18-16(22)19-13-6-8-17-9-7-13/h3-4,6-9,11H,5,10H2,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOQZOHPPLKZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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